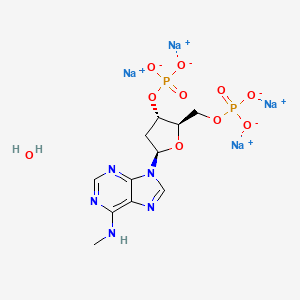

MRS2179 tetrasodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N5Na4O10P2 |

|---|---|

Molecular Weight |

531.17 g/mol |

IUPAC Name |

tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C11H17N5O9P2.4Na.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;;1H2/q;4*+1;/p-4/t6-,7+,8+;;;;;/m0...../s1 |

InChI Key |

VBVCXDODWXOVMK-CMOOWVOLSA-J |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of MRS2179 tetrasodium (B8768297) hydrate (B1144303), a pivotal tool in the study of purinergic signaling. It is intended to furnish researchers, scientists, and drug development professionals with detailed insights into its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism at the P2Y1 Receptor

MRS2179 tetrasodium hydrate is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3][4] Its primary mechanism of action is competitive antagonism, where it binds to the P2Y1 receptor at the same site as the endogenous agonist ADP, thereby preventing receptor activation.[1][3][4] This blockade inhibits downstream signaling cascades initiated by ADP, such as platelet shape change, aggregation, and intracellular calcium mobilization.[2][5][6]

The P2Y1 receptor is predominantly coupled to the Gq class of G proteins.[7] Upon activation by ADP, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7] MRS2179 effectively blocks this entire cascade by preventing the initial binding of ADP.[2][5]

Recent studies have also revealed that MRS2179 can act as an inverse agonist at the P2Y1 receptor.[8] This means that in addition to blocking the action of agonists, MRS2179 can reduce the receptor's basal or constitutive activity, a state of signaling that occurs even in the absence of an agonist.[8] This property suggests that MRS2179 can stabilize the P2Y1 receptor in an inactive conformation.[8]

Quantitative Pharmacological Data

The potency, selectivity, and binding affinity of MRS2179 have been quantified in numerous studies. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Species/System | Reference |

| KB | 100 nM | Turkey P2Y1 Receptor | [3][9] |

| Ki | 100 nM | Human P2Y1 Receptor | [1] |

| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | [2][5] |

| pA2 | 6.99 | Turkey P2Y1 Receptor | [4] |

| IC50 (P2X1) | 1.15 µM | Recombinant Rat P2X Receptors | [3][4][9] |

| IC50 (P2X3) | 12.9 µM | Recombinant Rat P2X Receptors | [3][4][9] |

| IC50 (Platelet Aggregation) | 1.5 µM (effective inhibitory concentration) | Human Whole Blood | [10] |

Note: MRS2179 is highly selective for the P2Y1 receptor over other P2 receptors, including P2X2, P2X4, P2Y2, P2Y4, and P2Y6.[3][4][9]

Key Signaling Pathway Modulated by MRS2179

The following diagram illustrates the canonical P2Y1 receptor signaling pathway and the inhibitory effect of MRS2179.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MRS2179's pharmacological profile. Below are protocols for key experiments cited in the literature.

Radioligand Binding Assay for Affinity Determination

This protocol is a generalized procedure based on methodologies for determining the binding affinity of ligands to GPCRs.[7][8][11]

Objective: To determine the binding affinity (Kd or Ki) of MRS2179 for the P2Y1 receptor.

Materials:

-

Cell membranes expressing the P2Y1 receptor (e.g., from transfected HEK293 cells or washed human platelets).[2][3]

-

Unlabeled MRS2179 for competition assays.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).[8]

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled MRS2179 (for competition assay) or increasing concentrations of the radioligand (for saturation assay).[8]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Bmax (receptor density) and Kd.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This protocol outlines the standard method to assess the functional effect of MRS2179 on platelet aggregation.[6][10]

Objective: To measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[9]

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

ADP solution (agonist).

-

MRS2179 solution.

-

Saline or appropriate buffer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[9]

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer.

-

Add MRS2179 (at various concentrations) or vehicle control and incubate for a short period (e.g., 2 minutes).

-

Initiate aggregation by adding a specific concentration of ADP (e.g., 5-10 µM).[6][9]

-

Record the change in light transmission for a set duration (e.g., 3-5 minutes).

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation. Plot the percentage of inhibition of aggregation against the concentration of MRS2179 to determine the IC50.

Calcium Mobilization Assay

This protocol is a standard procedure for measuring changes in intracellular calcium in response to GPCR activation and inhibition.[12][13]

Objective: To assess the ability of MRS2179 to block ADP-induced intracellular calcium release.

Materials:

-

HEK293 cells endogenously or recombinantly expressing the P2Y1 receptor.[3]

-

Cell culture medium (e.g., DMEM).

-

Assay buffer (e.g., HBSS).

-

ADP solution.

-

MRS2179 solution.

-

A fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR).[12][13]

Procedure:

-

Cell Plating: Seed HEK293-P2Y1 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.[1]

-

Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at room temperature or 37°C.[1][14]

-

Compound Addition:

-

Place the cell plate into the fluorescence plate reader.

-

The instrument will add MRS2179 (at various concentrations) or vehicle to the wells.

-

After a short pre-incubation period, the instrument will add the agonist (ADP).

-

-

Fluorescence Measurement: The plate reader measures the fluorescence intensity kinetically, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.[12]

-

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. The inhibitory effect of MRS2179 is determined by comparing the response in its presence to the control response. Plot the percentage of inhibition against the MRS2179 concentration to calculate the IC50.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist and inverse agonist of the P2Y1 receptor. Its ability to block ADP-mediated signaling pathways has made it an indispensable pharmacological tool for investigating the role of the P2Y1 receptor in a multitude of physiological and pathophysiological processes, particularly in hemostasis, thrombosis, and inflammation. The detailed experimental protocols provided in this guide serve as a foundation for researchers to reliably assess its activity and to further explore the intricacies of purinergic signaling.

References

- 1. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. unimedizin-mainz.de [unimedizin-mainz.de]

The P2Y1 Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in a multitude of physiological processes.[1] Primarily recognized for its critical function in the initial stages of platelet aggregation, the P2Y1 receptor has emerged as a significant therapeutic target for antithrombotic drugs.[1] Its involvement extends to vasodilation, neurotransmission, and immune responses, highlighting its broader importance in cellular signaling. This technical guide provides an in-depth overview of the P2Y1 receptor, encompassing its molecular structure, signaling pathways, pharmacology, and key experimental methodologies for its study. All quantitative data are presented in structured tables for comparative analysis, and signaling and experimental workflows are visualized through detailed diagrams.

Introduction

The P2Y receptor family, a class of purinergic GPCRs, is stimulated by extracellular nucleotides such as adenosine triphosphate (ATP) and ADP.[1] Among its members, the P2Y1 receptor is distinguished by its high affinity for ADP.[1] Upon activation, it couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[1] This signaling pathway underpins its diverse physiological functions.

Molecular Structure

The P2Y1 receptor is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The crystal structure of the human P2Y1 receptor has been resolved, providing crucial insights into its ligand-binding pocket and the conformational changes that occur upon activation. These structural details are instrumental in the rational design of novel agonists and antagonists with improved selectivity and potency.

Signaling Pathways

The canonical signaling pathway of the P2Y1 receptor is initiated by the binding of ADP, which induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.

Pharmacology

The pharmacological modulation of the P2Y1 receptor is a key area of research, with a focus on developing selective agonists and antagonists for therapeutic applications.

Agonists

Adenosine diphosphate (ADP) is the primary endogenous agonist for the P2Y1 receptor. Several synthetic agonists have been developed, with 2-Methylthio-ADP (2-MeSADP) being a particularly potent and widely used tool compound.

| Agonist | Receptor Subtype | Potency (EC50/pEC50) | Reference(s) |

| ADP | Human P2Y1 | pA50: 7.5 | [2] |

| 2-MeSADP | Human P2Y1 | pEC50: 8.29 | [3][4][5] |

| (N)-methanocarba-2MeSADP | Human P2Y1 | EC50: 1.2 nM | [6] |

Antagonists

A range of competitive antagonists for the P2Y1 receptor have been synthesized. MRS2500 is a highly potent and selective antagonist, making it an invaluable research tool and a lead compound for drug development.

| Antagonist | Receptor Subtype | Affinity (Ki/Kb) | Potency (IC50) | Reference(s) |

| MRS2500 | Human P2Y1 | Ki: 0.78 nM | IC50: 0.95 nM (ADP-induced platelet aggregation) | [7] |

| MRS2179 | Turkey P2Y1 | Kb: 102 nM | IC50: 1.15 µM (vs P2X1) | [8][9] |

| A3P5P | Human P2Y1 | pKB: 6.0 | - | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor.

5.1.1. Materials

-

Cell membranes expressing the P2Y1 receptor

-

Radioligand (e.g., [³H]MRS2279 or [¹²⁵I]MRS2500)

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

5.1.2. Method

-

Prepare serial dilutions of the unlabeled test compounds in assay buffer.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add the serially diluted test compounds to the wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled P2Y1 ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compounds and subsequently calculate the Ki value.

Calcium Imaging Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to P2Y1 receptor activation.

5.2.1. Materials

-

Cells expressing the P2Y1 receptor cultured on glass coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

P2Y1 receptor agonists and antagonists

-

Fluorescence microscope with an appropriate excitation light source and emission filters

5.2.2. Method

-

Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with physiological buffer to remove excess dye.

-

Mount the coverslip onto the microscope stage.

-

Establish a baseline fluorescence reading.

-

Apply the P2Y1 receptor agonist to the cells.

-

Record the changes in fluorescence intensity over time.

-

To test for antagonism, pre-incubate the cells with a P2Y1 receptor antagonist before adding the agonist.

-

Analyze the data by calculating the change in fluorescence intensity relative to the baseline to determine the intracellular calcium response.

Platelet Aggregation Assay

This protocol describes a method to measure platelet aggregation in response to P2Y1 receptor activation using light transmission aggregometry.

5.3.1. Materials

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) as a reference

-

P2Y1 receptor agonists (e.g., ADP)

-

P2Y1 receptor antagonists

-

Aggregometer

5.3.2. Method

-

Prepare PRP and PPP from fresh whole blood.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

-

Add the P2Y1 receptor agonist to the PRP to induce aggregation.

-

Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

To assess the effect of an antagonist, pre-incubate the PRP with the antagonist for a specified time before adding the agonist.

-

Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.

Conclusion

The P2Y1 receptor remains a subject of intense research due to its fundamental role in hemostasis and its potential as a therapeutic target for a variety of diseases. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of the P2Y1 receptor's function, signaling, and pharmacology, along with practical protocols for its investigation. The continued exploration of this receptor promises to yield further insights into purinergic signaling and pave the way for novel therapeutic interventions.

References

- 1. ashpublications.org [ashpublications.org]

- 2. P2Y1-receptors in human platelets which are pharmacologically distinct from P2Y(ADP)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Methylthioadenosine diphosphate trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]

- 6. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Role of Purinergic Signaling in Platelet Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role purinergic signaling plays in platelet activation, a fundamental process in hemostasis and thrombosis. Extracellular nucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), act as key signaling molecules that modulate platelet function through a sophisticated network of purinergic receptors.[1][2][3] Understanding these pathways is paramount for the development of novel antiplatelet therapies.

Core Concepts of Purinergic Signaling in Platelets

Upon vascular injury, platelets adhere to the exposed subendothelium, leading to their activation and the release of various mediators from intracellular granules.[4][5] Among these are high concentrations of ADP and ATP stored in dense granules.[2][3][6] These nucleotides are also released from damaged endothelial cells and red blood cells.[1][2][7] They then act in an autocrine and paracrine manner to amplify platelet activation and recruit additional platelets to the site of injury, a crucial step in thrombus formation.[1][2][4][7]

Platelets express three key purinergic receptors that respond to these extracellular nucleotides: two G protein-coupled receptors (GPCRs) for ADP, P2Y1 and P2Y12 , and one ligand-gated ion channel for ATP, P2X1 .[1][2][8][9][10] The coordinated action of these receptors is essential for a complete platelet response.[10][11][12][13]

Key Purinergic Receptors and Their Signaling Pathways

The P2Y1 receptor, coupled to the Gq protein, is responsible for initiating the platelet response to ADP.[10][11][14] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from the dense tubular system, leading to a rapid increase in intracellular calcium concentration.[10][11] This initial calcium signal is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[10][11][12] The P2Y1 receptor is essential for collagen-induced platelet shape change, especially when thromboxane (B8750289) A2 (TxA2) formation is inhibited.[15]

The P2Y12 receptor, coupled to the Gi protein, plays a central role in amplifying and sustaining platelet activation.[4][16][17] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4][11][18] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits various components of the platelet activation machinery. P2Y12 signaling also activates phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt.[4][18] This pathway is crucial for the stabilization of platelet aggregates and the potentiation of granule secretion.[4][12][16] The P2Y12 receptor is the target of major antiplatelet drugs like clopidogrel, prasugrel, and ticagrelor.[10][19]

The P2X1 receptor is a ligand-gated, non-selective cation channel activated by ATP.[7][9][20][21] Its activation leads to a rapid influx of extracellular calcium and sodium, causing membrane depolarization.[9] While P2X1 activation alone is not sufficient to induce full platelet aggregation, it contributes to platelet shape change and can synergize with other receptor pathways to amplify signaling.[9][20][21] Notably, P2X1 receptors play a significant role in platelet activation under conditions of high shear stress, which are characteristic of arterial thrombosis.[20][21]

Data Presentation: Quantitative Aspects of Platelet Purinergic Receptors

Understanding the quantitative characteristics of these receptors is crucial for drug development and mechanistic studies.

| Receptor | Ligand | G Protein | Receptor Density ( sites/platelet ) | Key Functions |

| P2Y1 | ADP | Gq | ~151[6][22] | Shape change, initiation of reversible aggregation, Ca²⁺ mobilization.[10][11][15] |

| P2Y12 | ADP | Gi | ~400[6][23] | Sustained aggregation, granule secretion, thrombus stabilization.[4][11][16] |

| P2X1 | ATP | N/A (Ion Channel) | Variable | Rapid Ca²⁺ influx, shape change, shear-dependent activation.[9][20][21] |

| Pharmacological Agent | Target Receptor | Mechanism of Action | Clinical Significance/Use |

| Clopidogrel | P2Y12 | Irreversible Antagonist (Prodrug) | Widely used antiplatelet drug.[19] |

| Prasugrel | P2Y12 | Irreversible Antagonist (Prodrug) | Potent antiplatelet drug.[19] |

| Ticagrelor | P2Y12 | Reversible Antagonist | Direct-acting antiplatelet drug.[10] |

| Cangrelor | P2Y12 | Reversible Antagonist | Intravenous antiplatelet drug. |

| MRS2500 | P2Y1 | Competitive Antagonist | Research tool.[11][22] |

| α,β-Methylene ATP | P2X1 | Agonist | Research tool. |

Experimental Protocols for Studying Platelet Purinergic Signaling

A variety of in vitro and ex vivo assays are employed to investigate the role of purinergic signaling in platelet function.

This is a gold-standard technique to measure platelet aggregation in response to various agonists, including ADP.

-

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Methodology:

-

Sample Preparation: Obtain whole blood by venipuncture into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

-

Assay: Place a cuvette with PRP into the aggregometer. Add a stir bar and incubate at 37°C.

-

Agonist Addition: Add a known concentration of ADP or other agonists to induce aggregation.

-

Data Acquisition: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

Inhibitor Studies: Pre-incubate the PRP with specific P2Y1, P2Y12, or P2X1 antagonists before adding the agonist to determine their inhibitory effects.

-

This assay measures the release of ATP from platelet dense granules upon activation.

-

Principle: The luciferin-luciferase assay is commonly used.[24][25][26][27] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration.

-

Methodology:

-

Sample Preparation: Use either PRP or washed platelets.

-

Assay Setup: In a luminometer, combine the platelet suspension with a luciferin-luciferase reagent.

-

Stimulation: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to trigger granule release.

-

Measurement: Measure the light output (luminescence) continuously.

-

Quantification: Calibrate the luminescence signal with known ATP standards to determine the amount of ATP released.

-

Flow cytometry allows for the multiparametric analysis of individual platelets and the quantification of surface marker expression.[28]

-

Principle: Fluorochrome-conjugated antibodies are used to label specific surface proteins on platelets. The fluorescence intensity of individual platelets is then measured as they pass through a laser beam.

-

Methodology:

-

Sample Preparation: Use whole blood or PRP.

-

Activation: Stimulate platelets with agonists in the presence of fluorescently labeled antibodies.

-

Key Markers:

-

CD62P (P-selectin): A marker of α-granule secretion.[29]

-

Activated GPIIb/IIIa (CD41/CD61): An antibody (e.g., PAC-1) that specifically recognizes the activated conformation of the fibrinogen receptor.

-

-

Staining: Incubate the samples with the antibodies.

-

Fixation: Fix the samples to stop the reaction.

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.

-

Conclusion and Future Directions

Purinergic signaling is a cornerstone of platelet physiology, with the P2Y1, P2Y12, and P2X1 receptors orchestrating a complex and finely tuned response to vascular injury. The central role of the P2Y12 receptor has been successfully exploited in the development of highly effective antiplatelet therapies. However, the continued exploration of P2Y1 and P2X1 signaling pathways offers exciting opportunities for the development of novel antithrombotic agents with potentially improved efficacy and safety profiles. A deeper understanding of the interplay between these receptors and their downstream signaling cascades, facilitated by the robust experimental methodologies outlined in this guide, will be critical for advancing the field of thrombosis and hemostasis.

References

- 1. The platelet ATP and ADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]

- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - ADP and platelets: the end of the beginning [jci.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. The P2X1 ion channel in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 12. Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Expression and function of purinergic receptors in platelets from apheresis-derived platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The P2Y1 receptor plays an essential role in the platelet shape change induced by collagen when TxA2 formation is prevented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. The P2X1 receptor and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. journals.physiology.org [journals.physiology.org]

- 26. Functional Assessment of Platelet Dense Granule ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors | PLOS One [journals.plos.org]

- 28. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MRS2179: A Potent and Selective P2Y₁ Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MRS2179, N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent and selective competitive antagonist of the P2Y₁ purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of MRS2179. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative pharmacological data. Furthermore, the underlying P2Y₁ receptor signaling pathway and the structure-activity relationship of related compounds are discussed. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with MRS2179 and targeting the P2Y₁ receptor.

Introduction

The P2Y family of G protein-coupled receptors (GPCRs) is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. Among these, the P2Y₁ receptor is of significant interest as it is centrally involved in the initiation of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP). Consequently, antagonists of the P2Y₁ receptor hold therapeutic potential as antiplatelet agents for the prevention of thrombotic diseases.

The development of selective P2Y₁ antagonists has been a crucial step in dissecting the complex signaling pathways of platelet activation. MRS2179 emerged from structure-activity relationship (SAR) studies of adenosine triphosphate (ATP) analogs as a highly potent and selective antagonist for the P2Y₁ receptor. Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the P2Y₁ receptor.

Discovery of MRS2179

The journey to the discovery of MRS2179 began with the exploration of ATP and ADP analogs as ligands for P2Y receptors. Early studies focused on modifying the phosphate (B84403) chain and the ribose moiety of these nucleotides to develop antagonists. A significant breakthrough came with the finding that N⁶-methylation of adenosine derivatives could enhance their affinity and selectivity for certain purinergic receptors.

Systematic modifications of the adenine (B156593) and ribose components of adenosine led to the synthesis of a series of N⁶-methylated 2'-deoxyadenosine (B1664071) analogs. Among these, N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate, designated as MRS2179, was identified as a potent and selective competitive antagonist of the P2Y₁ receptor. Subsequent pharmacological characterization confirmed its high affinity for the P2Y₁ receptor and its ability to inhibit ADP-induced platelet aggregation.

Chemical Synthesis of MRS2179

The synthesis of MRS2179 (N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate) involves a multi-step process starting from a suitable precursor, typically 2'-deoxyadenosine. The following is a generalized protocol based on established synthetic methodologies for nucleoside analogs.

Experimental Protocol: Synthesis of MRS2179

Step 1: Synthesis of N⁶-methyl-2'-deoxyadenosine

-

Starting Material: 2'-deoxyadenosine.

-

Protection: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS).

-

Methylation: The N⁶-amino group of the protected 2'-deoxyadenosine is methylated. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with a methylating agent.

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield N⁶-methyl-2'-deoxyadenosine.

Step 2: Bisphosphorylation of N⁶-methyl-2'-deoxyadenosine

-

Phosphorylating Agent: A suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent or a phosphoramidite-based approach, is used.

-

Reaction: N⁶-methyl-2'-deoxyadenosine is reacted with the phosphorylating agent under anhydrous conditions. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

-

Quenching and Hydrolysis: The reaction is quenched by the addition of a buffer solution (e.g., triethylammonium (B8662869) bicarbonate). This is followed by hydrolysis to yield the bisphosphate product.

Step 3: Purification and Characterization

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC), typically with an ion-exchange or reversed-phase column.

-

Characterization: The structure and purity of the final product, MRS2179, are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS).

Synthesis Workflow

MRS2179: A Technical Guide to its Selectivity for the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological selectivity of MRS2179 for the P2Y1 receptor over other P2Y receptor subtypes. MRS2179, a derivative of adenosine (B11128) 3',5'-bisphosphate, is a well-established potent and competitive antagonist of the P2Y1 receptor, an important therapeutic target in thrombosis and other pathophysiological processes.[1][2][3] This document consolidates quantitative data, outlines key experimental methodologies, and visualizes relevant biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Selectivity Profile of MRS2179

MRS2179 exhibits high affinity and selectivity for the P2Y1 receptor. It acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonist, adenosine diphosphate (B83284) (ADP), without activating the receptor, thereby blocking its downstream signaling.[2][4] Its selectivity is a critical attribute, enabling the specific investigation of P2Y1 receptor function and its potential as a therapeutic target with minimal off-target effects.

Quantitative Selectivity Data

The selectivity of MRS2179 has been quantified across various P2Y and some P2X receptor subtypes. The following table summarizes the available binding affinity (K_B, K_i) and inhibitory concentration (IC50) data from multiple studies.

| Receptor Subtype | Species | Assay Type | Ligand/Agonist | Value | Reference |

| P2Y1 | Human | Functional Assay (Inhibition of 2-MeSADP-induced PLC activation) | 2-MeSADP | K_B = 177 nM | [5][6] |

| P2Y1 | Human, Rat | Functional Assay (Inhibition of ADP-promoted shape change, aggregation, and Ca2+ release in platelets) | ADP | pK_B = 6.55 | [2] |

| P2Y1 | Turkey | Functional Assay (Inhibition of 2MeSATP-promoted inositol (B14025) phosphate (B84403) accumulation) | 2MeSATP | pK_B = 6.99 (K_B ≈ 102 nM) | [2][7] |

| P2Y1 | General | Not Specified | Not Specified | K_B = 100 nM | [4] |

| P2Y1 | General | Not Specified | Not Specified | K_i = 100 nM | [3] |

| P2Y2 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |

| P2Y4 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |

| P2Y6 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |

| P2Y12 | Human, Rat | Functional Assay (ADP-promoted inhibition of adenylyl cyclase in platelets) | ADP | No effect | [2] |

| P2X1 | Not Specified | Not Specified | Not Specified | IC50 = 1.15 µM | [4] |

| P2X2 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |

| P2X3 | Not Specified | Not Specified | Not Specified | IC50 = 12.9 µM | [4] |

| P2X4 | Not Specified | Not Specified | Not Specified | Inactive/Not Selective | [4] |

Signaling Pathways

To understand the functional consequences of MRS2179's antagonism, it is essential to visualize the canonical signaling pathway of the P2Y1 receptor.

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

The determination of MRS2179's selectivity relies on a variety of in vitro functional assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y receptor activation, a hallmark of Gq-coupled receptors like P2Y1.

Objective: To determine the inhibitory effect of MRS2179 on agonist-induced intracellular calcium release.

Materials:

-

Human astrocytoma cell line 1321N1, stably transfected with the human P2Y1 receptor.

-

Fura-2 AM (calcium-sensitive fluorescent dye).

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

P2Y1 agonist (e.g., 2-MeSADP).

-

MRS2179.

-

Fluorometric imaging plate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Culture the P2Y1-expressing 1321N1 cells in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Antagonist Incubation: Add varying concentrations of MRS2179 to the wells and incubate for 10-20 minutes. Include a vehicle control (buffer only).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to stimulate calcium release.

-

Post-Stimulation Measurement: Immediately record the change in fluorescence intensity over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm). The inhibitory effect of MRS2179 is determined by the reduction in the peak calcium response in the presence of the antagonist compared to the agonist-only control. The IC50 value for MRS2179 can be calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of Phospholipase C (PLC) activity, which is downstream of P2Y1 receptor activation.

Objective: To quantify the antagonistic effect of MRS2179 on agonist-induced IP production.

Materials:

-

COS-7 cells transiently expressing the human P2Y1 receptor.

-

myo-[³H]inositol.

-

Agonist (e.g., 2-MeSATP).

-

MRS2179.

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Protocol:

-

Cell Transfection and Labeling: Transfect COS-7 cells with the P2Y1 receptor plasmid. 24 hours post-transfection, incubate the cells with medium containing myo-[³H]inositol for 18-24 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Antagonist Treatment: Add various concentrations of MRS2179 to the cells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add the P2Y1 agonist (e.g., 2-MeSATP) and incubate for 30-60 minutes at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.

-

IP Separation: Apply the aqueous extracts to Dowex anion-exchange columns. Wash the columns to remove free inositol. Elute the total [³H]inositol phosphates with a high-molarity salt solution.

-

Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated IP accumulation by MRS2179. Calculate the K_B value using the Schild equation from dose-response curves of the agonist in the presence of different concentrations of MRS2179.

Caption: Workflow for Calcium Mobilization Assay.

Conclusion

MRS2179 is a cornerstone pharmacological tool for the study of the P2Y1 receptor. Its high selectivity against other P2Y subtypes, particularly the closely related ADP receptor P2Y12, has been instrumental in dissecting the specific roles of P2Y1 in physiology and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize MRS2179 effectively in their studies. Future investigations should aim to complete the selectivity profile of MRS2179 against all P2Y receptor family members to further solidify its standing as a specific P2Y1 antagonist.

References

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

In Vitro Characterization of MRS2179: A Selective P2Y1 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a critical role in various physiological processes, most notably in platelet aggregation, making it a key target for antithrombotic drug development.[1][2] This document details the binding affinity, functional antagonism, and selectivity profile of MRS2179, supported by structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of MRS2179 with the P2Y1 receptor and its selectivity against other related receptors.

Table 1: Binding Affinity and Potency of MRS2179 at the P2Y1 Receptor

| Parameter | Value | Species/System | Reference |

| KB | 100 nM | Not Specified | [3][4] |

| KB | 0.177 µM | Not Specified | [5] |

| pKB | 6.99 | Turkey Erythrocyte Membranes | [6] |

| pKB | 6.55 | Human and Rat Platelets | [6] |

| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | [7][8] |

| Ki | 100 nM | Not Specified | [9] |

| Ki | 84 nM | Sf9 Cell Membranes (Human P2Y1-R) | [10] |

Table 2: Selectivity Profile of MRS2179 Against Other P2 Receptors

| Receptor Subtype | IC50 | Species/System | Reference |

| P2X1 | 1.15 µM | Not Specified | [3][4][11] |

| P2X3 | 12.9 µM | Not Specified | [3][4][11] |

| P2X2 | Inactive | Not Specified | [3][4][11] |

| P2X4 | Inactive | Not Specified | [3][4][11] |

| P2Y2 | Inactive | Not Specified | [3][4][11] |

| P2Y4 | Inactive | Not Specified | [3][4][11] |

| P2Y6 | Inactive | Not Specified | [3][4][11] |

| P2Y12 | No Effect | Human and Rat Platelets | [6] |

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the P2Y1 receptor signaling cascade and the workflows for key in vitro characterization assays.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq protein-coupled receptor.[12] Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration.[2][13]

References

- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 3. rndsystems.com [rndsystems.com]

- 4. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]

- 10. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.tocris.com [resources.tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. P2Y receptor - Wikipedia [en.wikipedia.org]

Understanding the Pharmacokinetics of MRS2179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). Its role in modulating platelet aggregation and smooth muscle cell activity has made it a valuable tool in thrombosis and vascular remodeling research.[1][2][3] A comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for the interpretation of in vivo studies and for guiding the development of novel P2Y1 receptor antagonists with improved therapeutic potential.

This technical guide provides an in-depth overview of the known pharmacokinetic properties of MRS2179, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to support further research and development in this area.

Pharmacokinetic Profile of MRS2179

Publicly available quantitative pharmacokinetic data for MRS2179 is limited. However, existing literature suggests that the compound's in vivo half-life is a key area for optimization in the development of new P2Y1 receptor antagonists.[2] This indicates that MRS2179 may have a short duration of action in vivo, a critical consideration for therapeutic applications.

Comparative Pharmacokinetic Data of P2Y1 Receptor Antagonists

To provide context for the potential pharmacokinetic properties of MRS2179, the following table summarizes available data for a structurally related P2Y1 receptor antagonist, MRS2500. It is important to note that these are not the values for MRS2179 and should be used for comparative purposes only.

| Parameter | MRS2500 (Analogous P2Y1 Antagonist) | Data Source |

| Half-life (t½) | Not explicitly stated, but nucleotide analogues often have short half-lives. | [4] |

| Bioavailability (F) | Expected to be low due to charged phosphate (B84403) groups. | [4] |

| Protein Binding | Data not available. | |

| Metabolism | Prone to degradation by ectonucleotidases. | [5] |

| Excretion | Data not available. |

Key Signaling Pathway of MRS2179

MRS2179 exerts its pharmacological effects by blocking the P2Y1 receptor, thereby inhibiting downstream signaling cascades. The primary mechanism involves the inhibition of Gq protein activation, which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and subsequent intracellular calcium mobilization. This blockade ultimately affects various cellular processes, including platelet aggregation and smooth muscle cell proliferation and migration.[1]

Caption: Signaling pathway of MRS2179 as a P2Y1 receptor antagonist.

Experimental Methodologies for Pharmacokinetic Studies

In Vivo Pharmacokinetic Study Protocol

1. Animal Model:

-

Species: Male Sprague-Dawley rats or C57BL/6 mice.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Formulation and Administration:

-

Formulation: MRS2179 is typically dissolved in a vehicle suitable for intravenous (IV) or intraperitoneal (IP) administration, such as sterile saline or a buffered solution.

-

Dosing:

-

IV Administration: Administered as a bolus injection via the tail vein.

-

IP Administration: Injected into the peritoneal cavity.

-

-

Dose: A typical dose for in vivo studies in mice has been administered every other day for 3 weeks via intraperitoneal injection.[1]

3. Blood Sample Collection:

-

Time Points: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Method: Blood is collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification:

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.

-

Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Experimental Workflow Diagram

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for MRS2179 remains elusive, its established role as a potent P2Y1 receptor antagonist underscores the importance of understanding its in vivo behavior. The methodologies and comparative data presented in this guide offer a framework for researchers to design and interpret pharmacokinetic studies of MRS2179 and novel P2Y1 antagonists. Further investigation into the ADME properties of MRS2179 is crucial for advancing the therapeutic potential of targeting the P2Y1 receptor.

References

- 1. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS2179 Tetrasodium Hydrate: A Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 tetrasodium (B8768297) hydrate (B1144303) is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, selectivity, and experimental applications, with a focus on its role in platelet aggregation and vascular smooth muscle cell biology. The information presented herein is intended to support researchers and drug development professionals in utilizing MRS2179 as a key pharmacological tool.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1454889-37-2 | |

| Molecular Formula | C11H13N5O9P2Na4 | |

| Molecular Weight | 513.16 g/mol | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in water | |

| Storage | Store at -20°C |

Pharmacological Profile

| Parameter | Species/System | Value | Reference |

| Affinity (Kb) | Turkey P2Y1 Receptor | 102 nM | [1][2] |

| Affinity (Ki) | Human P2Y1 Receptor | 100 nM | |

| pA2 | Turkey P2Y1 Receptor | 6.99 | [1] |

| IC50 (vs P2X1) | Rat | 1.15 µM | [1][2] |

| IC50 (vs P2X3) | Rat | 12.9 µM | [1][2] |

Mechanism of Action and Signaling Pathways

MRS2179 acts as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is a Gq-coupled GPCR, and its activation by ADP initiates a signaling cascade that is crucial for platelet shape change and the initial phase of aggregation.[3][4] MRS2179 blocks these effects by preventing ADP from binding to the receptor.

Interestingly, recent studies have revealed that the P2Y1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. MRS2179 has been shown to act as an inverse agonist, counteracting this constitutive G protein signaling and β-arrestin 2 recruitment to the receptor.

The primary signaling pathway inhibited by MRS2179 is the Gq-mediated activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in platelet activation.[3]

Beyond its effects on platelets, MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[5] This effect is associated with a decrease in the phosphorylation of Akt, Erk1/2, and p38 mitogen-activated protein kinases.[5]

P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Acid-citrate-dextrose (ACD) anticoagulant

-

MRS2179 tetrasodium hydrate

-

Adenosine diphosphate (ADP)

-

Light Transmission Aggregometer

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect human blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Add the desired concentration of MRS2179 (a concentration of 20µM has been shown to be effective) or vehicle control to the PRP and incubate for 2-5 minutes.[6]

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add a submaximal concentration of ADP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Quantify the maximum aggregation percentage for each condition.

-

In Vivo Administration in a Mouse Model

This section provides a general guideline for the in vivo administration of MRS2179 based on published studies.

Animal Model:

-

CL57BL/6 mice[1]

Dosage and Administration:

-

A dose of 50 mg/kg administered via intraperitoneal (i.p.) injection has been used to study its effects on vein graft remodeling.[5]

-

For assessing effects on bleeding time, MRS2179 has been administered at 50 mg/kg via injection into the jugular vein.[1]

Experimental Procedure Example (Vein Graft Remodeling):

-

Establish a mouse model of vein graft transplantation.

-

Administer MRS2179 (50 mg/kg) or a vehicle control via intraperitoneal injection every other day for 3 weeks.[5]

-

Assess vein graft remodeling at a predetermined time point (e.g., 4 weeks).[5]

-

Analyze relevant parameters such as intimal hyperplasia, VSMC proliferation and migration, and inflammatory cytokine expression.[5]

General Experimental Workflow for MRS2179 Studies.

Selectivity Profile

MRS2179 demonstrates high selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes.[1][2] This selectivity is crucial for dissecting the specific role of the P2Y1 receptor in various physiological and pathological processes without the confounding effects of activating or inhibiting other purinergic receptors.

Conclusion

This compound is an invaluable tool for researchers investigating purinergic signaling, particularly the role of the P2Y1 receptor. Its high selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this potent antagonist into their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MRS2179 Tetrasodium Hydrate in In Vitro Platelet Aggregation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2179 tetrasodium (B8768297) hydrate (B1144303) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] This receptor plays a crucial role in the initial stages of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation, including shape change and reversible aggregation.[4][5][6] By blocking the P2Y1 receptor, MRS2179 effectively inhibits these early platelet responses, making it a valuable tool for studying platelet function and for the development of novel antiplatelet therapies.[5][7][8][9] Animal studies have demonstrated the antithrombotic potential of MRS2179.[5][7][9] These application notes provide a detailed protocol for utilizing MRS2179 tetrasodium hydrate in in vitro platelet aggregation assays.

Data Presentation

The following table summarizes key quantitative data for this compound based on available literature.

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃N₅O₉P₂Na₄ | [1] |

| Molecular Weight | 513.16 g/mol | [1] |

| Solubility | Soluble up to 50 mM in water | [1] |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% | [1] |

| Mechanism of Action | Competitive antagonist of the P2Y1 receptor | [1][3] |

| Binding Affinity (KB) | 100 nM | [1][3] |

| Effective Concentration | An optimal concentration of 20µM has been shown to inhibit ADP-induced aggregation.[5] An effective inhibitory concentration has also been reported at 1.5 µM.[10] | [5][10] |

| Effect on Platelets | Inhibits ADP-induced platelet shape change, aggregation, and Ca²⁺ rise.[7][8][11] | [7][8][11] |

Signaling Pathway of MRS2179 in Platelets

ADP-induced platelet aggregation is primarily mediated by two P2Y receptors: P2Y1 and P2Y12.[4][6] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient aggregation response through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in an increase in intracellular calcium concentration.[7][8][11] MRS2179 acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting the downstream signaling events that lead to platelet activation.[1][3]

Caption: Signaling pathway of ADP-induced platelet activation via the P2Y1 receptor and its inhibition by MRS2179.

Experimental Protocols

In Vitro Platelet Aggregation Assay Using MRS2179

This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.[12][13][14]

1. Materials and Reagents:

-

This compound

-

Adenosine diphosphate (ADP)

-

Human whole blood from healthy, medication-free donors[5]

-

3.2% or 3.8% Sodium citrate (B86180) anticoagulant[13]

-

Saline or appropriate buffer

2. Equipment:

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[13][15]

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature.[13]

-

Carefully aspirate the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 700 x g for 20 minutes) to pellet the platelets.[15] The supernatant is the PPP.

-

Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10⁹/L) using autologous PPP if necessary.[13]

4. Preparation of Reagents:

-

MRS2179 Stock Solution: Prepare a stock solution of this compound in water. For example, to make a 10 mM stock solution, dissolve 5.13 mg of MRS2179 (MW: 513.16 g/mol ) in 1 mL of water. Store at -20°C.[1]

-

Working Solutions of MRS2179: Prepare serial dilutions of the MRS2179 stock solution in saline or an appropriate buffer to achieve the desired final concentrations for the assay (e.g., a range including 20 µM).[5]

-

ADP Solution: Prepare a stock solution of ADP and dilute it to the desired final concentration for inducing aggregation (e.g., 5 µM).[15]

5. Platelet Aggregation Assay Procedure:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer using PPP as the blank (100% transmission) and PRP as the baseline (0% transmission).[12][13]

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[11]

-

Place the cuvette in the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with stirring.[15]

-

Add a small volume (e.g., 50 µL) of the MRS2179 working solution or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a small volume of the ADP solution.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.[15]

-

The percentage of aggregation is calculated from the change in light transmission.

Experimental Workflow

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 5. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Platelet Aggregation | HE [hematology.mlsascp.com]

- 14. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.3. Platelet Aggregometry Assay [bio-protocol.org]

Application Notes and Protocols for the Use of MRS2179 in a Mouse Model of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research due to its role in cardiovascular diseases, which are a leading cause of mortality worldwide. Platelet activation and aggregation are key events in the initiation and propagation of thrombosis. Adenosine diphosphate (B83284) (ADP) is a crucial mediator of platelet activation, acting through two purinergic receptors: P2Y1 and P2Y12.[1] The P2Y1 receptor, a Gq-coupled receptor, is responsible for the initial shape change of platelets and the onset of aggregation in response to ADP.[1]

MRS2179 (N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a selective and potent antagonist of the P2Y1 receptor.[2][3] By blocking the P2Y1 receptor, MRS2179 effectively inhibits ADP-induced platelet aggregation and has demonstrated significant antithrombotic effects in various preclinical models.[1][3] These characteristics make MRS2179 a valuable pharmacological tool for studying the role of the P2Y1 receptor in thrombosis and for the preclinical evaluation of novel antithrombotic therapies.

These application notes provide detailed protocols for utilizing MRS2179 in a widely used ferric chloride (FeCl₃)-induced mouse model of arterial thrombosis.

Mechanism of Action of MRS2179

MRS2179 is a competitive antagonist of the P2Y1 receptor.[2] Upon vascular injury, ADP is released from dense granules of activated platelets and damaged endothelial cells. ADP then binds to the P2Y1 receptor on the surface of platelets, initiating a signaling cascade that leads to platelet activation and aggregation. MRS2179 competitively binds to the P2Y1 receptor, thereby preventing ADP from binding and initiating this cascade. This inhibition of the initial phase of platelet activation leads to a reduction in thrombus formation.

P2Y1 Receptor Signaling Pathway in Platelet Activation

Caption: P2Y1 receptor signaling cascade in platelets.

Data Presentation

The following tables summarize the quantitative effects of MRS2179 in mouse models of thrombosis, providing key parameters for experimental design and data comparison.

Table 1: Effect of MRS2179 on Arterial Thrombosis in Mice

| Parameter | Control Group | MRS2179-Treated Group | Fold Change | Reference |

| Time to Occlusion (minutes) | ||||

| FeCl₃ (mesenteric artery) | ~5 | Significantly increased | >2 | [1] |

| Thrombus Weight (mg) | ||||

| FeCl₃ (vena cava) | ~4.5 | ~1.6 | ~2.8-fold decrease | (MRS2500 data)[1] |

Note: Data for thrombus weight is for MRS2500, a similar P2Y1 antagonist, as specific thrombus weight data for MRS2179 in the FeCl₃ model was not available in the searched literature.

Table 2: Effect of MRS2179 on Hemostasis in Mice

| Parameter | Control Group | MRS2179-Treated Group | Fold Change | Reference |

| Bleeding Time (seconds) | ||||

| Tail Transection | ~200 | Significantly prolonged | >2 | [2] |

| Renal Bleeding Time (seconds) | ~150 | ~450 | 3-fold increase | (MRS2500 data)[1] |

Note: Renal bleeding time data is for MRS2500, a similar P2Y1 antagonist.

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This protocol describes a widely used method to induce arterial thrombosis in mice and to evaluate the antithrombotic efficacy of MRS2179.[4][5]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

MRS2179 (dissolved in sterile saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water, freshly prepared)

-

Filter paper discs (1-2 mm diameter)

-

Surgical microscope or magnifying lens

-

Doppler flow probe and flowmeter

-

Surgical instruments (forceps, scissors, vessel clamp)

-

Heating pad

-

Saline solution (sterile)

Experimental Workflow:

Caption: Experimental workflow for the FeCl₃-induced thrombosis model.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.

-

-

Drug Administration:

-

Administer MRS2179 via intravenous (tail vein) or intraperitoneal injection. A recommended starting dose, based on studies with similar P2Y1 antagonists, is 2 mg/kg .[1] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

-

Administer the vehicle (saline) to the control group.

-

Allow for a sufficient time for the drug to circulate and take effect (e.g., 5-15 minutes post-injection).

-

-

Thrombus Induction:

-

Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

-

Soak a small piece of filter paper in the FeCl₃ solution (e.g., 7.5%).

-

Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

-

Monitoring and Data Collection:

-

Remove the filter paper and immediately begin monitoring the blood flow using the Doppler flowmeter.

-

Record the time from the application of the FeCl₃ to the complete cessation of blood flow (occlusion). The vessel is considered occluded when blood flow remains at zero for at least one minute.

-

The experiment is typically terminated after a set period (e.g., 30-60 minutes) if occlusion does not occur.

-

Protocol 2: Tail Bleeding Time Assay

This protocol is used to assess the effect of MRS2179 on hemostasis.

Materials:

-

Mice treated with MRS2179 or vehicle as described above.

-

Scalpel or sharp blade.

-

Filter paper.

-

Timer.

-

Warm saline (37°C).

Procedure:

-

Anesthetize the mouse.

-

Administer MRS2179 or vehicle as in Protocol 1.

-

After the appropriate drug distribution time, immerse the mouse's tail in warm saline for 1-2 minutes to dilate the blood vessels.

-

Carefully transect the tail 3-5 mm from the tip using a sharp scalpel.

-

Immediately start a timer.

-

Gently blot the blood from the tail tip with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

-

The bleeding time is the time from transection until bleeding ceases for at least 30 seconds.

Conclusion

MRS2179 is a valuable tool for investigating the role of the P2Y1 receptor in thrombosis and for the preclinical assessment of antithrombotic agents. The protocols outlined in these application notes provide a framework for conducting in vivo studies using the FeCl₃-induced thrombosis model in mice. Researchers should optimize parameters such as the MRS2179 dose and the concentration of FeCl₃ to suit their specific experimental objectives. Careful consideration of both the antithrombotic efficacy and the potential effects on hemostasis is crucial for a comprehensive evaluation.

References

- 1. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]